Denbinobin
Overview
Description
Denbinobin is a phenanthrene derivative, specifically 5-hydroxy-3,7-dimethoxy-1,4-phenanthraquinone, isolated from the stems of various Dendrobium species, such as Dendrobium nobile . This compound has garnered significant attention due to its potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Denbinobin can be synthesized through several chemical routes. One common method involves the oxidative coupling of appropriate phenolic precursors under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, and an oxidizing agent, such as potassium persulfate .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly from the stems of Dendrobium species. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Denbinobin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Denbinobin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenanthrene derivatives and their reactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in inducing apoptosis in cancer cells
Industry: Potential use in developing anti-inflammatory and antioxidant agents
Mechanism of Action
Denbinobin exerts its effects through multiple mechanisms:
Apoptosis Induction: this compound induces apoptosis in cancer cells by triggering the release of apoptosis-inducing factor (AIF) from mitochondria and causing DNA damage.
Reactive Oxygen Species (ROS) Production: this compound increases ROS production, leading to the activation of apoptosis signal-regulating kinase 1 (ASK1) and subsequent activation of c-Jun N-terminal kinase (JNK) pathway.
Inhibition of NF-κB Signaling: this compound upregulates miR-146a, which inhibits NF-κB signaling, reducing inflammation.
Comparison with Similar Compounds
Denbinobin is unique among phenanthrene derivatives due to its potent biological activities. Similar compounds include:
Dendrobine: Another alkaloid from Dendrobium species with neuroprotective properties.
Moscatilin: A bibenzyl compound from Dendrobium species with anti-cancer activity.
Gigantol: A phenanthrene derivative with antioxidant and anti-inflammatory properties.
This compound stands out due to its ability to induce apoptosis through both caspase-dependent and caspase-independent pathways, making it a promising candidate for anti-cancer therapies .
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOONHCJRPIMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318428 | |
Record name | Denbinobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82526-36-1 | |
Record name | Denbinobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82526-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denbinobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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